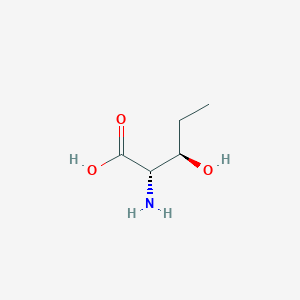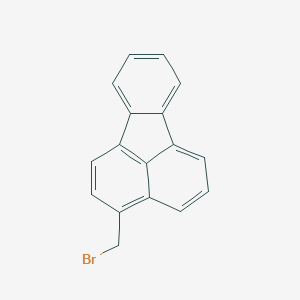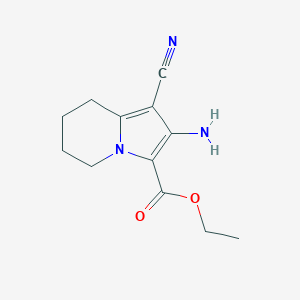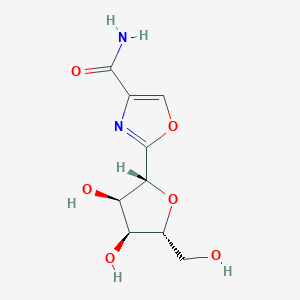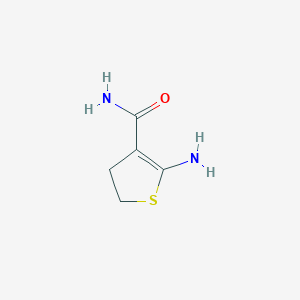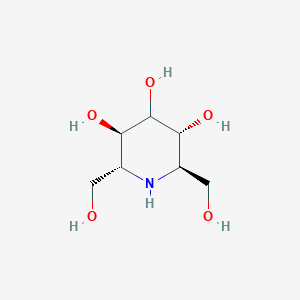
3-Methyl-5,6-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6-dihydroquinoline (MDQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It is a bicyclic compound that contains a quinoline ring fused with a cyclohexene ring. The compound has been found to possess several interesting properties, including antibacterial, antifungal, and anticancer activities. In
Wissenschaftliche Forschungsanwendungen
3-Methyl-5,6-dihydroquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline has been found to possess antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. In chemical biology, 3-Methyl-5,6-dihydroquinoline has been used as a probe for the study of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood. However, it has been proposed that 3-Methyl-5,6-dihydroquinoline exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls and membranes. 3-Methyl-5,6-dihydroquinoline has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Methyl-5,6-dihydroquinoline has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 3-Methyl-5,6-dihydroquinoline has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 3-Methyl-5,6-dihydroquinoline also possesses several limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for 3-Methyl-5,6-dihydroquinoline research. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline could be further optimized to improve its antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline could be used as a precursor for the synthesis of new organic compounds with unique properties. In chemical biology, 3-Methyl-5,6-dihydroquinoline could be used as a probe for the study of protein-ligand interactions. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline could be further elucidated to improve our understanding of its potential applications.
Conclusion:
In conclusion, 3-Methyl-5,6-dihydroquinoline is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It possesses several interesting properties, including antibacterial, antifungal, and anticancer activities. While 3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments, it also possesses several limitations. There are several future directions for 3-Methyl-5,6-dihydroquinoline research, including further optimization of its properties and elucidation of its mechanism of action.
Eigenschaften
CAS-Nummer |
133092-30-5 |
|---|---|
Produktname |
3-Methyl-5,6-dihydroquinoline |
Molekularformel |
C10H11N |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
3-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3 |
InChI-Schlüssel |
RSMDRDLCIBYIQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
Kanonische SMILES |
CC1=CC2=C(C=CCC2)N=C1 |
Synonyme |
Quinoline, 5,6-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


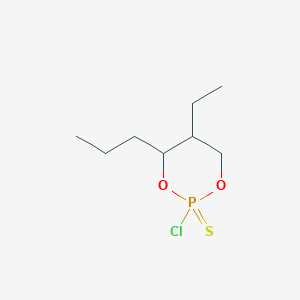
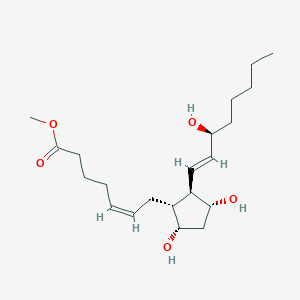
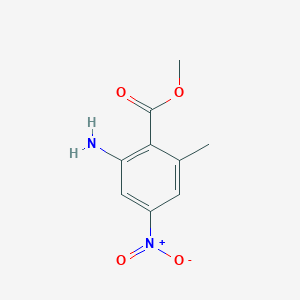
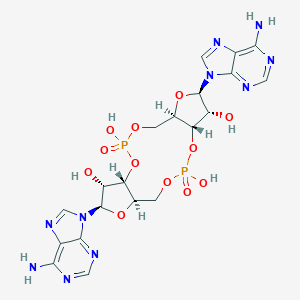
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
